molecular formula C13H11N3O2S B1226745 1-(Phenylsulfonyl)-1H-benzimidazol-2-amine CAS No. 173374-91-9

1-(Phenylsulfonyl)-1H-benzimidazol-2-amine

Cat. No.: B1226745
CAS No.: 173374-91-9
M. Wt: 273.31 g/mol
InChI Key: KNZWBHGWTXXRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-2-benzimidazolamine is a sulfonamide.

Scientific Research Applications

Synthesis and Cytotoxicity of Metal Complexes 1-(Phenylsulfonyl)-1H-benzimidazol-2-amine has been utilized in the synthesis of Palladium(II) and Platinum(II) complexes. These complexes, studied for their potential as anticancer compounds, exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), Colon Carcinoma (HCT), and Hepatocellular Carcinoma (Hep-G2) (Ghani & Mansour, 2011).

Regioselective Arylsulfonylation Research has explored the regioselective arylsulfonylation of benzimidazol-2-amine. This process involves the reaction of benzimidazol-2-amine with arenesulfonyl chlorides, impacting the yields of 1-arylsulfonylbenzimidazol-2-amines depending on the electronic properties of substituents (Kaipnazarov et al., 2013).

Synthesis of Fused Pyrimidine Derivatives In another study, this compound was used in the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles. These derivatives were evaluated as inhibitors of Aurora-A kinase, showing significant cytotoxic activity against the HCT116 colon tumor cell line (Shaaban et al., 2011).

C-H Amination of N-Substituted Amidines This compound has been involved in the C-H amination of N-substituted amidines, leading to the production of 1,2-disubstituted benzimidazoles. The process utilizes iodobenzene as a catalyst and has shown to be effective in yielding the target products in moderate to high yields (Alla et al., 2013).

Microwave-Mediated Synthesis of Heterocycles Research demonstrates its use in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have applications in pharmaceutical chemistry (Darweesh et al., 2016).

Structural and Biological Studies this compound has been the subject of extensive structural studies using various physico-chemical techniques. Compounds derived from it exhibited high biological activity, particularly in inhibiting bacterial growth (Ghani & Mansour, 2012).

Properties

CAS No.

173374-91-9

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(benzenesulfonyl)benzimidazol-2-amine

InChI

InChI=1S/C13H11N3O2S/c14-13-15-11-8-4-5-9-12(11)16(13)19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,14,15)

InChI Key

KNZWBHGWTXXRTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N

173374-91-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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